A Technical Guide to D-Ribose(mixture of isomers)-13c5: Principles, Applications, and Experimental Protocols
A Technical Guide to D-Ribose(mixture of isomers)-13c5: Principles, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribose(mixture of isomers)-13c5 is a stable isotope-labeled form of D-ribose, a naturally occurring five-carbon sugar that is a fundamental component of essential biomolecules such as ribonucleic acid (RNA) and adenosine triphosphate (ATP). In this isotopically labeled variant, all five carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This substitution makes D-Ribose-13c5 an invaluable tool in metabolic research, particularly in the field of ¹³C Metabolic Flux Analysis (MFA). By tracing the metabolic fate of the ¹³C-labeled ribose, researchers can elucidate the activity of metabolic pathways, most notably the pentose phosphate pathway (PPP), and gain insights into cellular bioenergetics and nucleotide metabolism. Its application extends to understanding the metabolic reprogramming in various disease states, including cancer and metabolic disorders.
Core Applications in Research
D-Ribose(mixture of isomers)-13c5 is primarily utilized as a tracer to investigate the flux through various metabolic pathways. Its key applications include:
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Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway (PPP) : The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH (nicotinamide adenine dinucleotide phosphate), a key reductant in biosynthetic processes and antioxidant defense, and for synthesizing the precursors of nucleotides. D-Ribose-13c5 allows for the direct quantification of both the oxidative and non-oxidative branches of the PPP.
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Nucleotide Synthesis and Salvage Pathways : As a direct precursor to ribose-5-phosphate, D-Ribose-13c5 is instrumental in studying the de novo synthesis and salvage of purine and pyrimidine nucleotides.
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Investigating Cellular Bioenergetics : The ribose moiety is a core component of ATP, the primary energy currency of the cell. Tracing with D-Ribose-13c5 can provide insights into ATP turnover and energy metabolism.[1]
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Probing Signaling Pathway Activity : The metabolic outputs of pathways like the PPP are often linked to the activity of key signaling nodes such as mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase). By measuring metabolic flux changes with D-Ribose-13c5, researchers can indirectly probe the activity of these signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of D-Ribose(mixture of isomers)-13c5 is provided in the table below.
| Property | Value |
| Chemical Name | D-Ribose-¹³C₅ |
| CAS Number | 202114-47-4 |
| Molecular Formula | ¹³C₅H₁₀O₅ |
| Molecular Weight | 155.09 g/mol |
| Appearance | White to off-white solid |
| Isotopic Enrichment | ≥99% |
| Chemical Purity | ≥98% |
Experimental Protocols
The following sections provide detailed methodologies for conducting metabolic flux analysis using D-Ribose(mixture of isomers)-13c5. These protocols are generalized and may require optimization based on the specific cell type and experimental question.
Cell Culture and Isotopic Labeling
Objective: To introduce ¹³C-labeled ribose into cellular metabolism to achieve isotopic steady state.
Materials:
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Mammalian cells of interest
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Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
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Dialyzed fetal bovine serum (FBS)
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D-Ribose(mixture of isomers)-13c5
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Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)
Protocol:
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Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of harvest.
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Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking glucose and other carbon sources to be replaced) with D-Ribose-13c5 at a desired concentration (typically in the range of physiological concentrations or as required by the experimental design). Also supplement with dialyzed FBS to minimize the introduction of unlabeled ribose.
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Labeling: Once cells have adhered and are growing exponentially, replace the standard culture medium with the prepared ¹³C-labeling medium.
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Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This time will vary depending on the cell type and the metabolic pathway of interest. For central carbon metabolism, this is typically between 8 and 24 hours.
Metabolite Extraction
Objective: To quench metabolic activity rapidly and extract intracellular metabolites for analysis.
Materials:
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Ice-cold 0.9% NaCl solution
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Quenching/Extraction solvent: 80:20 methanol:water solution, pre-chilled to -80°C
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Cell scraper
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Centrifuge
Protocol:
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Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled substrate.
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Extraction: Add the pre-chilled 80:20 methanol:water solution to the culture plate.
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Cell Lysis: Scrape the cells from the plate in the presence of the extraction solvent.
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Collection: Transfer the cell lysate to a microcentrifuge tube.
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Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
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Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
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Storage: Store the metabolite extract at -80°C until analysis.
GC-MS Analysis of ¹³C-Labeled Ribose
Objective: To separate and quantify the mass isotopologues of ribose and its downstream metabolites.
Materials:
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Gas chromatograph coupled to a mass spectrometer (GC-MS)
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Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
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Nitrogen gas for drying
Protocol:
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Sample Drying: Dry the metabolite extract under a stream of nitrogen gas.
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Derivatization: Re-suspend the dried metabolites in a derivatization agent such as MTBSTFA and incubate at a suitable temperature (e.g., 70°C) to create volatile derivatives.
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GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph will separate the different metabolites, and the mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopologue distribution (MID).
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Data Analysis: The resulting MIDs are corrected for the natural abundance of ¹³C. The corrected MIDs are then used in metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways of interest.
NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites
Objective: To determine the positional isotopomers of metabolites, providing more detailed information on metabolic pathways.
Materials:
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High-field Nuclear Magnetic Resonance (NMR) spectrometer
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NMR tubes
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Deuterated solvent (e.g., D₂O)
Protocol:
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Sample Preparation: Lyophilize the metabolite extract and resuspend it in a deuterated solvent.
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NMR Tube Loading: Transfer the sample to an NMR tube.
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NMR Data Acquisition: Acquire ¹³C NMR spectra. The chemical shifts and the splitting patterns of the peaks will provide information on the position of the ¹³C labels within the metabolite molecules.
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Data Analysis: Analyze the spectra to identify the positional isotopomers and their relative abundances. This data can then be used to constrain metabolic flux models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for ¹³C metabolic flux analysis and the interplay between central carbon metabolism and key signaling pathways that can be investigated using D-Ribose-13c5.
